molecular formula C20H19N5O3S B2923080 2-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide CAS No. 921491-77-2

2-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide

Cat. No.: B2923080
CAS No.: 921491-77-2
M. Wt: 409.46
InChI Key: KQWSOWCUJWJAAW-UHFFFAOYSA-N
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Description

2-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)acetic acid
  • 2-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)propanoic acid
  • 2-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)butanoic acid

Uniqueness

What sets 2-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the benzamide group, in particular, enhances its potential for specific interactions with biological targets, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

2-[[2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c1-12-6-8-13(9-7-12)22-19(28)25-20-23-14(11-29-20)10-17(26)24-16-5-3-2-4-15(16)18(21)27/h2-9,11H,10H2,1H3,(H2,21,27)(H,24,26)(H2,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWSOWCUJWJAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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